2-Ethynyl-5-nitropyridine

Descripción general

Descripción

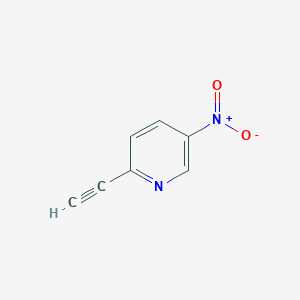

2-Ethynyl-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethynyl-5-nitropyridine can be synthesized through the Sonogashira coupling reaction. This involves the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a copper co-catalyst and a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethynyl-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: 2-Acetyl-5-nitropyridine.

Reduction: 2-Ethynyl-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Antiviral and Anticancer Activity

Research has shown that nitropyridine derivatives, including 2-ethynyl-5-nitropyridine, exhibit significant biological activity. These compounds are being investigated for their potential as antiviral agents and in cancer therapy. For instance, similar compounds have been used as markers for cellular replication, facilitating studies on DNA synthesis and cell proliferation .

Case Study:

In a study exploring the effects of various nitropyridines on cellular activity, this compound demonstrated promising results in inhibiting cell growth in specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Agricultural Applications

3.1 Precursor for Agrochemicals

This compound serves as a precursor in the synthesis of various agricultural chemicals. It is used to produce herbicides and pesticides that target specific plant pathways, enhancing crop protection without harming beneficial organisms .

Data Table: Applications in Agrochemicals

| Application Type | Compound Derived | Purpose |

|---|---|---|

| Herbicide | Ethynyl-Nitropyridine Derivatives | Targeting weed growth |

| Insecticide | Modified Nitropyridines | Protecting crops from pest damage |

| Fungicide | Nitropyridine Analogues | Preventing fungal infections in plants |

Material Science Applications

4.1 Ligands in Coordination Chemistry

The ethynyl group in this compound makes it an excellent ligand for metal complexes. These complexes can be utilized in catalysis and materials science applications, particularly in the development of new materials with specific electronic properties.

Case Study:

A recent study synthesized a series of metal complexes using this compound as a ligand, demonstrating enhanced catalytic activity in organic transformations compared to traditional ligands .

Mecanismo De Acción

The mechanism of action of 2-ethynyl-5-nitropyridine largely depends on its reactivity towards various chemical reagents. The ethynyl group can participate in addition reactions, while the nitro group can undergo reduction or substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack .

Comparación Con Compuestos Similares

2-Ethynylpyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.

5-Nitropyridine: Lacks the ethynyl group, limiting its use in cross-coupling reactions.

Uniqueness: 2-Ethynyl-5-nitropyridine is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Actividad Biológica

2-Ethynyl-5-nitropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an ethynyl group and a nitro group. This configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 151.13 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. It has been studied for its potential as an anti-cancer agent and its effects on DNA synthesis.

- Inhibition of DNA Synthesis : Studies have shown that compounds similar to this compound can inhibit DNA polymerases, thereby affecting cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Case Study 2: Antimicrobial Efficacy

In vitro tests indicated that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Table 2: Biological Activity Summary

Research Findings

Recent research highlights the compound's ability to modulate cellular responses through various signaling pathways. For instance, it has been shown to activate the p53 pathway, which plays a crucial role in regulating the cell cycle and preventing tumor formation. This activation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Propiedades

IUPAC Name |

2-ethynyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPWDEKBZZUODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514601 | |

| Record name | 2-Ethynyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452333-53-8 | |

| Record name | 2-Ethynyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.